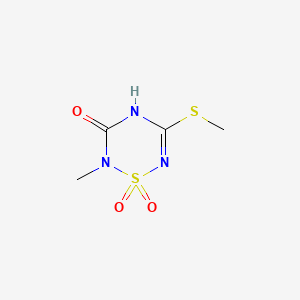
2-Methyl-5-methylsulfanyl-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-methylsulfanyl-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-one is a heterocyclic compound that belongs to the thiadiazine family. This compound is characterized by its unique structure, which includes a thiadiazine ring fused with a triazine ring. The presence of sulfur and nitrogen atoms in the ring system imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-methylsulfanyl-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst . This reaction leads to the formation of the triazine ring, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-methylsulfanyl-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-5-methylsulfanyl-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a potential candidate for drug development.
Medicine: Its derivatives are investigated for their anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-methylsulfanyl-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and inhibit enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione
- 5-Arylazothiazoles
- Hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines
Uniqueness
Compared to similar compounds, 2-Methyl-5-methylsulfanyl-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-one stands out due to its unique ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
58030-51-6 |
|---|---|
Fórmula molecular |
C4H7N3O3S2 |
Peso molecular |
209.3 g/mol |
Nombre IUPAC |
2-methyl-5-methylsulfanyl-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-one |
InChI |
InChI=1S/C4H7N3O3S2/c1-7-4(8)5-3(11-2)6-12(7,9)10/h1-2H3,(H,5,6,8) |
Clave InChI |
KLUFCUASCCLEJE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)NC(=NS1(=O)=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


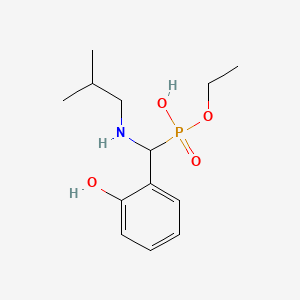

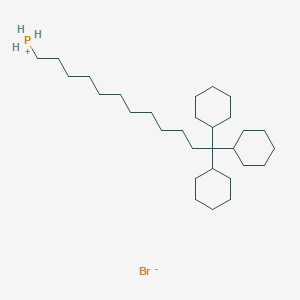
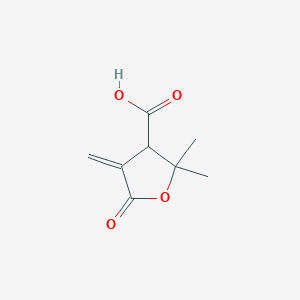
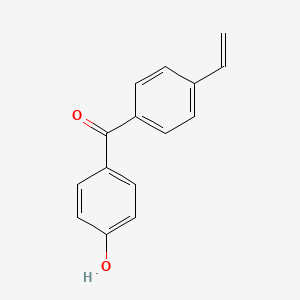
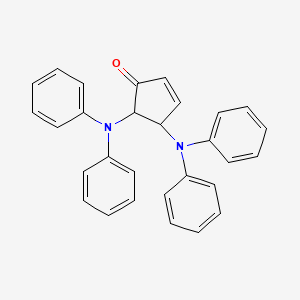
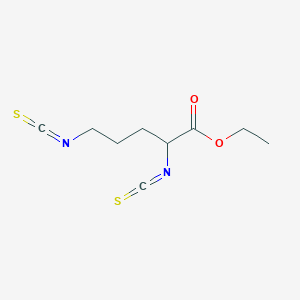
![N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline](/img/structure/B14613214.png)




![3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14613253.png)
![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)
